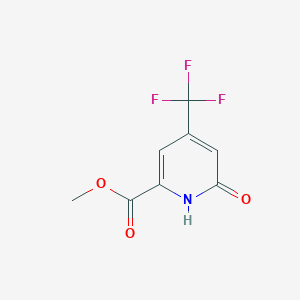
N'-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a dimethylformamidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-2-phenylacetamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)-urea (PNU-120596)
Uniqueness
N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, combined with the dimethylformamidine moiety.
Propiedades
Número CAS |
62331-11-7 |
|---|---|
Fórmula molecular |
C11H15ClN2O2 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
N'-(5-chloro-2,4-dimethoxyphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)7-13-9-5-8(12)10(15-3)6-11(9)16-4/h5-7H,1-4H3 |
Clave InChI |
LVZDKNOZTQEZLG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC(=C(C=C1OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
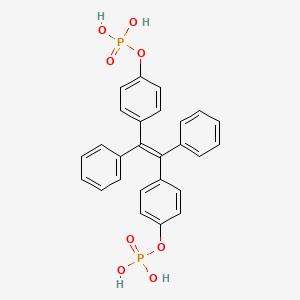

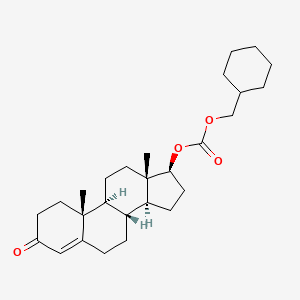
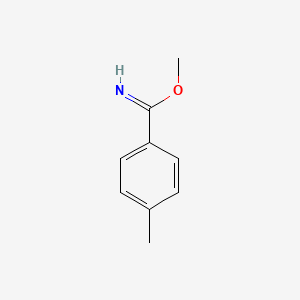
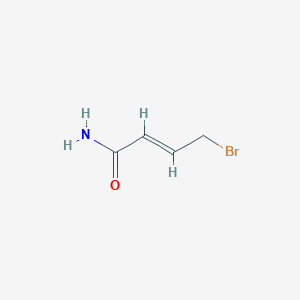
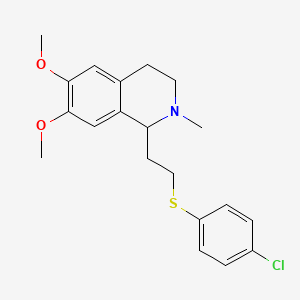
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
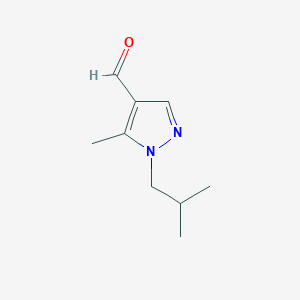

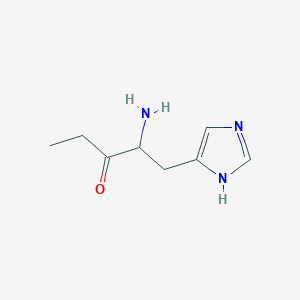
![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)
